5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both pyrazine and dithiolethione moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyrazine-2-carbaldehyde with a dithiolethione precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and induce cellular responses that lead to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazine ring and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in similar research applications.
Uniqueness
5-(3-Ethylpyrazin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of pyrazine and dithiolethione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
918503-76-1 |
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Molecular Formula |
C9H8N2S3 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
5-(3-ethylpyrazin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C9H8N2S3/c1-2-6-9(11-4-3-10-6)7-5-8(12)14-13-7/h3-5H,2H2,1H3 |
InChI Key |
OLRVBUSJFGGJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C2=CC(=S)SS2 |
Origin of Product |
United States |
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